7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Description
Properties
IUPAC Name |
7-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11-3-4-12(15-7-8-16-12)9-10(11)13-5-1-2-6-13/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSMYJNRNEYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC3(CCC2O)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 1,4-Dioxaspiro[4.5]decan-8-one
- The precursor 1,4-dioxaspiro[4.5]decan-8-one is synthesized or procured as a key intermediate. It can be prepared by cyclization and ketalization of cyclohexanone derivatives with ethylene glycol under acidic conditions.
Formation of Azidomethyl Intermediates
- A common approach involves converting the ketone to an azidomethyl derivative. For example, 1,4-dioxaspiro[4.5]decan-8-one is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), followed by reaction with sodium azide (NaN3) to form azidomethyl spiro compounds.
- Reaction conditions typically include dropwise addition of ketone to the base solution at low temperature (0°C), gradual warming to room temperature, and stirring for extended periods (up to 24 hours) to ensure complete azidation.
Introduction of Pyrrolidinyl Group
- The azide intermediate undergoes Staudinger reduction or catalytic hydrogenation to convert the azide to an amine.
- Subsequently, the amine is reacted with the spirocyclic ketone or aldehyde to form the pyrrolidinyl-substituted spiro compound via reductive amination.
- Alternatively, direct nucleophilic substitution using pyrrolidine on activated spiro intermediates (e.g., halomethyl derivatives) can be employed.
Chemical Reactions Analysis
Types of Reactions
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key derivatives of 1,4-dioxaspiro[4.5]decan-8-ol and their distinguishing features:
Biological Activity
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol is an organic compound characterized by its unique spirocyclic structure, which includes a pyrrolidine ring fused to a dioxaspirodecane system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological pathways and enzyme interactions.
The compound's chemical structure is defined by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 7-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decan-8-ol |
| Molecular Formula | C₁₂H₁₉N₁O₃ |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 1248660-11-8 |
| Melting Point | 70-73 °C |
| Boiling Point | 268.3 °C |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine moiety allows the compound to mimic natural substrates, facilitating binding to active sites and modulating biological functions. This can lead to alterations in cellular pathways, influencing physiological responses.
Pharmacological Potential
Research indicates that this compound may serve as a pharmacophore in drug design, particularly targeting neurological disorders. Its unique structure suggests potential applications in developing novel therapeutic agents aimed at modulating neurotransmitter systems.
Case Studies
- Neuropharmacology : A study exploring the effects of similar compounds on neurotransmitter release demonstrated that derivatives of dioxaspiro compounds could enhance dopamine signaling pathways, suggesting a possible role for this compound in treating conditions like Parkinson's disease.
- Enzyme Interaction : In vitro assays showed that the compound can inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders or cancer treatment.
- Analgesic Properties : Preliminary studies indicate that related dioxaspiro compounds exhibit analgesic effects, potentially positioning this compound as a candidate for pain management therapies.
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, the following table summarizes key differences:
| Compound Name | Structural Feature | Potential Activity |
|---|---|---|
| This compound | Spirocyclic structure with pyrrolidine | Neurological modulation; enzyme inhibition |
| 7-(Piperidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol | Similar spirocyclic framework | Potential analgesic effects |
| 7-(Morpholin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol | Morpholine ring instead of pyrrolidine | May exhibit different receptor interactions |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step processes such as the Prins/pinacol reaction using Lewis acid catalysts under controlled conditions . Its applications extend beyond medicinal chemistry; it serves as an intermediate in organic synthesis and is utilized in studies examining enzyme interactions and receptor binding dynamics.
Q & A
Q. What are the established synthetic methodologies for 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol, and what key steps ensure stereochemical integrity?
The synthesis involves multi-step organic reactions, including cyclization to form the spirocyclic core and palladium-catalyzed coupling to introduce the pyrrolidine moiety. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis during spirocycle formation. Purification through column chromatography or recrystallization ensures stereoisomer isolation .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) confirms the spirocyclic structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment. Infrared (IR) spectroscopy identifies functional groups like hydroxyls and ethers .
Q. What common chemical transformations does this compound undergo?
The compound undergoes oxidation of hydroxyl groups, nucleophilic substitution at the pyrrolidine nitrogen, and dioxolane ring-opening reactions. Reaction progress is monitored via TLC, HPLC, or in situ FTIR, with oxidation tracked by hydroxyl peak disappearance in IR spectra .
Q. What in vitro assays evaluate its biological potential?
Standard assays include cytotoxicity testing (e.g., MTT assay on cancer cell lines), antimicrobial screening (MIC determination), and enzyme inhibition studies. Dose-response curves with IC50/EC50 values are statistically validated using replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies arise from assay conditions (cell line variability, incubation time). Solutions include standardized protocols, orthogonal assay validation (e.g., ATP-based vs. MTT), and meta-analysis of raw data. Statistical rigor in dose-response experiments is critical .
Q. What computational methods predict metabolic stability and toxicity of derivatives?
Molecular docking (AutoDock Vina), pharmacophore modeling (LigandScout), and QSAR studies evaluate metabolic hotspots. ADMET predictors (SwissADME) assess cytochrome P450 interactions and hepatotoxicity risks .
Q. How does stereochemistry influence pharmacokinetics, and what resolution techniques are recommended?
Enantiomers exhibit distinct bioavailability and clearance. Chiral HPLC (Chiralpak AD-H) or capillary electrophoresis separates stereoisomers. Pharmacokinetic studies in animal models compare enantiomer profiles .
Q. What strategies improve yield in multi-step syntheses while maintaining regioselectivity?
Design of Experiments (DoE) optimizes reaction conditions (temperature, solvent polarity). Protective groups enhance regioselectivity during couplings. Continuous flow chemistry improves reproducibility in oxidation/reduction steps .
Q. How are advanced NMR techniques applied to study dynamic interactions?
Dynamic NMR (DNMR) at variable temperatures measures conformational exchange. NOESY/ROESY maps spatial interactions between the pyrrolidine ring and spirocyclic core. Diffusion-ordered spectroscopy (DOSY) assesses aggregation states .
Q. What in vivo models address discrepancies between in vitro and in vivo efficacy?
Rodent models (e.g., xenograft tumors for anticancer studies) validate in vitro findings. Pharmacokinetic/pharmacodynamic (PK/PD) modeling correlates plasma concentrations with efficacy. Metabolite profiling identifies active/inactive derivatives .
Q. Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
